molecular formula C22H16BrN3O B3864261 N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)ethenyl]benzamide

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)ethenyl]benzamide

Katalognummer: B3864261
Molekulargewicht: 418.3 g/mol
InChI-Schlüssel: LXPFNVNPIYWCJT-XSFVSMFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]benzamide” is a chemical compound that contains a benzimidazole ring, which is an important heterocyclic ring due to its synthetic utility and broad range of pharmacological activities . The benzimidazole ring, containing two nitrogen atoms, plays an important role in the constitution of many natural products as well as synthetic compounds .


Synthesis Analysis

The synthesis of similar benzimidazole derivatives has been reported in the literature . For instance, a novel benzimidazole derivative was synthesized by hydrolyzing an azlactone precursor in an acidic medium and treating the product with o-phenylenediamine (OPDA) in situ . The utilized carboxaldehyde was synthesized via the Vilsmeier-Haack reaction .


Molecular Structure Analysis

The molecular structure of “N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]benzamide” was established on the basis of FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]benzamide” are not available, benzimidazole derivatives have been studied for their reactivity. For example, some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase (GK), revealing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

Wirkmechanismus

The mechanism of action of similar benzimidazole derivatives has been studied in the context of their pharmacological activities. Some newer N-benzimidazol-2yl substituted benzamide analogues were found to be allosteric activators of human glucokinase (GK), showing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

Eigenschaften

IUPAC Name

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)ethenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O/c23-17-10-6-7-15(13-17)14-20(26-22(27)16-8-2-1-3-9-16)21-24-18-11-4-5-12-19(18)25-21/h1-14H,(H,24,25)(H,26,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPFNVNPIYWCJT-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)Br)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)ethenyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)ethenyl]benzamide
Reactant of Route 3
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)ethenyl]benzamide
Reactant of Route 4
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)ethenyl]benzamide
Reactant of Route 5
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)ethenyl]benzamide
Reactant of Route 6
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)ethenyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.